
(3S)-3-(trifluoromethyl)piperidine
Übersicht
Beschreibung
(3S)-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the third carbon of a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(trifluoromethyl)piperidine typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a trifluoromethylating agent under controlled conditions. For example, the reaction of (3S)-piperidine-3-carboxylic acid with trifluoromethyl iodide in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, organometallic compounds, and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce derivatives with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical agent. Its trifluoromethyl group is known to influence the biological activity of compounds significantly. Research has indicated that piperidine derivatives can exhibit various pharmacological properties, including:
- Anticancer Activity : Studies have shown that piperidine derivatives, including those with trifluoromethyl substitutions, can induce apoptosis in cancer cells. For example, certain derivatives demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .
- Neurological Applications : (3S)-3-(trifluoromethyl)piperidine has been investigated for its potential in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
The compound has been studied as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. Inhibiting PDHK can enhance the conversion of pyruvate to acetyl-CoA, potentially benefiting metabolic disorders .
Activity Type | Target/Organism | IC50/EC50 Values | Reference |
---|---|---|---|
Anticancer | FaDu hypopharyngeal tumor cells | < 10 µM | |
Neurological | CNS penetration | Effective | |
Enzyme Inhibition | PDHK | IC50 = 50 nM |
Table 2: Structure-Activity Relationship (SAR)
Case Study 1: Anticancer Evaluation
In a study focusing on anticancer properties, this compound derivatives were tested against various cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM, showcasing promising anticancer potential .
Case Study 2: Enzyme Inhibition Profile
The compound was evaluated for its ability to inhibit PDHK. The inhibition constant (IC50) was determined to be approximately 50 nM, suggesting high potency as a PDHK antagonist. This activity could have implications for metabolic diseases where PDHK plays a critical role in energy metabolism .
Wirkmechanismus
The mechanism of action of (3S)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-(trifluoromethyl)piperidine: A stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.
(3S)-3-(methyl)piperidine: A similar compound with a methyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness: (3S)-3-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it valuable in designing molecules with specific properties, such as increased lipophilicity and metabolic stability.
Biologische Aktivität
(3S)-3-(Trifluoromethyl)piperidine is a derivative of piperidine, a common structural motif in many biologically active compounds. The incorporation of a trifluoromethyl () group into the piperidine structure can significantly alter its biological activity, pharmacokinetics, and pharmacodynamics. This article will explore the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically involves methods that introduce the trifluoromethyl group into the piperidine framework. Various synthetic routes have been developed, including:
- Enamine Formation : Utilizing cyclic enamines as precursors, which can be synthesized from δ-lactams followed by treatment with trifluoromethylating agents such as CF₃Br or CF₃CO₂H .
- Ugi Reaction : This multi-component reaction can yield diverse piperidinic derivatives, including those with trifluoromethyl substitutions .
Structure-Activity Relationships (SAR)
The introduction of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for biological activity. Studies have shown that:
- Increased Potency : The presence of a group can increase the potency of compounds by improving their interaction with biological targets. For instance, in some piperidine derivatives, replacing a methyl group with a trifluoromethyl group resulted in significantly improved inhibitory activity against various enzymes and receptors .
- Modulation of Biological Activity : The trifluoromethyl group can act as a bioisostere for other groups (e.g., methyl or chloride), allowing for fine-tuning of pharmacological properties .
Biological Activity and Case Studies
- Antimicrobial Activity : Research indicates that compounds containing the trifluoromethylpiperidine moiety exhibit significant antibacterial activity. For example, dual inhibitors targeting bacterial topoisomerases demonstrated potent effects against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL .
- Anticancer Properties : Certain derivatives of piperidine have shown promising anticancer activity. A study highlighted that modifications to the piperidine core could lead to compounds with enhanced cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapy .
- Inhibition of Enzymatic Activity : SAR studies have demonstrated that modifications at specific positions on the piperidine ring significantly affect enzyme inhibition properties. For instance, the removal or repositioning of the group led to substantial changes in inhibitory activity against Plasmodium species, suggesting that this modification plays a crucial role in antimalarial efficacy .
Data Tables
Compound | Target | Activity | MIC (μg/mL) |
---|---|---|---|
7a | DNA gyrase & topo IV | Antibacterial | <0.03125 |
Compound 1 | Cancer cell lines | Cytotoxicity | IC₅₀ = 50 nM |
Compound 21 | Plasmodium PI4K | Antimalarial | IC₅₀ = 100 nM |
Eigenschaften
IUPAC Name |
(3S)-3-(trifluoromethyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFJTBDUSVGQB-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749208-62-6 | |
Record name | (S)-3-(trifluoromethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.